molecular formula C16H21NO4 B5384699 4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid

4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid

Cat. No.: B5384699
M. Wt: 291.34 g/mol
InChI Key: MFUTVRUMCVMZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic components, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylaniline with a suitable acylating agent to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid
  • 2-(3,5-Dimethylanilino)-2-oxo-1-(oxolan-2-yl)ethanoic acid
  • 4-(3,5-Dimethylanilino)-4-oxo-2-(tetrahydrofuran-2-yl)butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .

Properties

IUPAC Name

4-(3,5-dimethylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-10-6-11(2)8-12(7-10)17-15(18)9-13(16(19)20)14-4-3-5-21-14/h6-8,13-14H,3-5,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUTVRUMCVMZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C2CCCO2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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